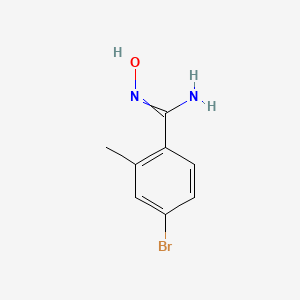

4-Bromo-N-hydroxy-2-methyl-benzamidine

Description

BenchChem offers high-quality 4-Bromo-N-hydroxy-2-methyl-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-hydroxy-2-methyl-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNDXOXCHFSJIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391609 |

Source

|

| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-27-1 |

Source

|

| Record name | 4-BROMO-N-HYDROXY-2-METHYL-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Executive Summary

This technical guide details the structural validation of 4-Bromo-N-hydroxy-2-methyl-benzamidine (also known as 4-bromo-2-methylbenzamidoxime). Amidoximes are critical intermediates in medicinal chemistry, serving as precursors to 1,2,4-oxadiazoles and as prodrugs for amidines to improve oral bioavailability.

The elucidation of this specific scaffold presents unique challenges due to Z/E isomerism across the C=N bond and the regiochemical influence of the ortho-methyl group. This guide provides a self-validating workflow combining retrosynthetic logic, high-resolution spectroscopy (NMR, MS), and crystallographic principles.

Part 1: Synthetic Rationale & Pathway

To elucidate a structure, one must first understand its origin. The synthesis of 4-bromo-N-hydroxy-2-methyl-benzamidine is typically achieved via the nucleophilic addition of hydroxylamine to 4-bromo-2-methylbenzonitrile.

The Tiemann Method (Optimized)

The reaction follows the classic Tiemann method but requires modification for the sterically hindered ortho-methyl group.

-

Reagents: 4-Bromo-2-methylbenzonitrile, Hydroxylamine hydrochloride (

), Sodium Carbonate ( -

Solvent System: Ethanol/Water (2:1). The water is essential to dissolve the inorganic base, while ethanol solubilizes the nitrile.

-

Thermodynamics: Reflux (70-80°C). The ortho-methyl group creates steric hindrance at the nitrile carbon, necessitating higher thermal energy compared to unsubstituted benzonitriles.

Reaction Mechanism & Workflow

The mechanism involves the attack of the free hydroxylamine base on the electrophilic nitrile carbon.

Figure 1: Synthetic pathway showing the conversion of nitrile to amidoxime.

Part 2: Spectroscopic Characterization (The Core)

This section details the specific spectral fingerprints required to confirm the structure.

Mass Spectrometry (MS): The Bromine Signature

Mass spectrometry provides the first "Go/No-Go" decision gate.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive mode (

). -

Isotope Pattern: Bromine exists as

and -

Diagnostic Check:

-

Look for two peaks of approximately equal intensity separated by 2 mass units.

-

Target Mass (

): ~229.0 Da ( -

Target Mass (

): ~231.0 Da ( -

Note: If this 1:1 doublet pattern is absent, the bromine has been lost (dehalogenation) or the starting material was incorrect.

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning regiochemistry. The ortho-methyl group breaks the symmetry of the aromatic ring, creating a specific splitting pattern.

Solvent Choice: DMSO-

Predicted

H NMR Data (400 MHz, DMSO-

)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| N-OH | 9.30 – 9.80 | Singlet (Broad) | 1H | - | Highly deshielded acidic proton. |

| C-NH₂ | 5.60 – 6.00 | Singlet (Broad) | 2H | - | Characteristic amidine protons. |

| Ar-H (C6) | 7.25 – 7.35 | Doublet | 1H | ~8.0 Hz | Ortho to amidine; shielded relative to nitrile precursor. |

| Ar-H (C3) | 7.40 – 7.50 | Doublet/Singlet | 1H | ~2.0 Hz | Ortho to Br, Ortho to Me. Appears as fine doublet (meta-coupling). |

| Ar-H (C5) | 7.35 – 7.45 | dd | 1H | 8.0, 2.0 Hz | Ortho to Br, Meta to amidine. |

| Ar-CH₃ | 2.30 – 2.40 | Singlet | 3H | - | Diagnostic methyl group attached to aromatic ring. |

Critical Analysis of Coupling:

-

H3 vs H6: H3 is isolated between the Methyl and Bromine groups. It shows only weak meta-coupling (

) to H5. -

H5 vs H6: These are ortho to each other and will show strong coupling (

). -

NOE (Nuclear Overhauser Effect): If regiochemistry is in doubt, an NOE experiment irradiating the Methyl signal (2.35 ppm) should show enhancement of the H3 aromatic proton and the NH2 protons (if the Z-isomer is dominant), confirming the methyl is at position 2.

Infrared Spectroscopy (FT-IR)

-

: 3300–3500

-

: 1650–1665

Part 3: Isomerism & Tautomerism

Amidoximes exist in equilibrium between Z (cis) and E (trans) isomers relative to the C=N bond.

-

Z-Isomer: The hydroxyl group is on the same side as the amino group (stabilized by intramolecular H-bonding). This is typically the thermodynamically preferred form in non-polar environments.

-

E-Isomer: The hydroxyl group is opposite the amino group.

In DMSO-

-

Protocol: If duplication is observed, heat the NMR sample to 50°C. The peaks should coalesce into a single average set, confirming dynamic isomerism rather than impurities.

Figure 2: Z/E Isomerism equilibrium common in benzamidoximes.

Part 4: Analytical Protocols

Protocol A: HPLC Purity Analysis

Standard reverse-phase methods often fail for amidines due to peak tailing caused by the basic nitrogen interacting with silanols.

Method Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is critical to protonate the amidine and sharpen the peak.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amidine backbone).

Protocol B: Structural Elucidation Logic Tree

Use this logic flow to validate your synthesized compound.

Figure 3: Decision matrix for confirming 4-bromo-N-hydroxy-2-methyl-benzamidine.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Tiemann method amidoxime synthesis).

-

Digiacomo, M., et al. (2014). "Synthesis and pharmacological evaluation of novel amidoxime derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link

-

Popiołek, Ł. (2017). "Amidoximes as a Promising Class of Compounds: Synthesis, Properties and Biological Activity." Current Medicinal Chemistry. Link

-

Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Source for chemical shift prediction principles). Link

Technical Guide: Synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-Bromo-N-hydroxy-2-methyl-benzamidine (CAS: Derivative of 1201916-86-2). This molecule is a critical "warhead" intermediate, primarily employed in the construction of 1,2,4-oxadiazole rings—a bioisostere for esters and amides in modern drug discovery.

The protocol outlined below utilizes the nucleophilic addition of hydroxylamine to 4-bromo-2-methylbenzonitrile . While the reaction is a standard transformation, the ortho-methyl group introduces steric parameters that require specific thermal management to prevent incomplete conversion or amide by-product formation.

Retrosynthetic Analysis & Strategy

The synthesis is a single-step functional group transformation. The strategic choice relies on the "Pinner-type" reaction conditions where the nitrile carbon is attacked by the free base of hydroxylamine.

Strategic Considerations

-

Sterics: The 2-methyl group creates steric bulk near the nitrile carbon. Standard room-temperature protocols for benzonitriles will be too slow. Thermal activation (reflux) is required.[1]

-

Solubility: The starting nitrile is lipophilic; hydroxylamine salts are hydrophilic. A biphasic or miscible co-solvent system (EtOH/H2O) is necessary for homogeneity.

-

Safety: Hydroxylamine free base is unstable at high concentrations/temperatures. We generate it in situ from the hydrochloride salt using a carbonate base.[2]

Figure 1: Retrosynthetic disconnection showing the nitrile precursor.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic addition-elimination pathway.

-

Deprotonation: The carbonate base deprotonates

to release free -

Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbon of the nitrile.

-

Intermediate Stabilization: The ortho-methyl group may destabilize the transition state slightly via steric clash, necessitating higher energy (heat).

-

Tautomerization: The imine-hydroxylamine intermediate rearranges to the stable amidoxime.

Figure 2: Mechanistic pathway for amidoxime formation.

Experimental Protocol

Safety Warning: Hydroxylamine is potentially explosive if concentrated or heated to dryness. Always maintain it in solution. Ensure reaction vessels are vented to prevent pressure buildup from

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Mass/Vol | Role |

| 4-Bromo-2-methylbenzonitrile | 196.04 | 1.0 | 5.00 g | Limiting Reagent |

| Hydroxylamine HCl | 69.49 | 3.0 | 5.31 g | Nucleophile Source |

| Potassium Carbonate ( | 138.21 | 1.5 | 5.29 g | Base |

| Ethanol (Abs.) | 46.07 | - | 50 mL | Solvent |

| Water (DI) | 18.02 | - | 15 mL | Co-solvent |

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagent Dissolution:

-

Add Hydroxylamine HCl (5.31 g) and Water (15 mL) to the flask. Stir until dissolved.

-

Slowly add

(5.29 g). Note:

-

-

Substrate Addition:

-

Add Ethanol (50 mL) to the aqueous mixture.

-

Add 4-Bromo-2-methylbenzonitrile (5.00 g). The mixture will likely be a suspension initially.

-

-

Reaction:

-

Heat the mixture to Reflux (approx. 78-80°C) .

-

Maintain reflux for 6–8 hours .

-

IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The nitrile spot (

) should disappear; a new, more polar amidoxime spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the Ethanol under reduced pressure (Rotovap) until about 15-20 mL of aqueous slurry remains.

-

Add Cold Water (50 mL) to the residue and stir for 30 minutes. The product should precipitate as a white/off-white solid.

-

-

Isolation:

-

Filter the solid using a Büchner funnel.[1]

-

Wash the cake with cold water (

mL) to remove residual salts. -

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Purification (If necessary)

If the melting point is broad or TLC shows impurities (amide by-product), recrystallize from Ethanol/Water (1:3) . Dissolve in hot ethanol, then add water until turbid, and cool slowly.

Process Workflow Diagram

Figure 3: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the "Trustworthiness" of the protocol, the isolated solid must meet these criteria:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 135–145°C (Typical for benzamidoximes, though specific derivative may vary).

-

FT-IR Analysis:

-

Absent: Nitrile (

) peak at -

Present: Amine/Hydroxy (

) broad stretch at -

Present: Imine (

) stretch at

-

-

1H-NMR (DMSO-d6, 400 MHz):

-

9.4-9.7 (s, 1H,

- 7.1-7.5 (m, 3H, Aromatic protons).

-

5.6-5.9 (s, 2H,

-

2.3-2.4 (s, 3H,

-

9.4-9.7 (s, 1H,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion due to steric hindrance. | Increase reflux time to 12h or use n-Propanol (higher BP) as solvent. |

| Amide By-product | Hydrolysis of nitrile (R-CONH2 formed). | Ensure reagents are dry; avoid excessive base; do not overheat beyond reflux. |

| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold Hexane/Ether to induce crystallization. |

References

-

Stephenson, L., et al. (1969).[6] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic.

- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations. Academic Press. (Standard text for amidoxime synthesis protocols).

-

Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the synthesis of 1,2,4-oxadiazoles. Tetrahedron Letters. (Context for amidoxime application).

-

Sigma-Aldrich. Safety Data Sheet: Hydroxylamine Hydrochloride.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Deep Dive: 4-Bromo-N-hydroxy-2-methyl-benzamidine

This technical guide details the mechanism of action (MoA), metabolic activation, and experimental utility of 4-Bromo-N-hydroxy-2-methyl-benzamidine , a specialized amidoxime probe used in protease inhibitor research and prodrug design.

Executive Summary & Compound Identity

4-Bromo-N-hydroxy-2-methyl-benzamidine acts as a bioavailable prodrug for a potent serine protease inhibitor. It belongs to the class of N-hydroxyamidines (amidoximes), a chemical scaffold designed to overcome the poor membrane permeability of highly basic amidines.

-

Primary Function: Prodrug for 4-Bromo-2-methylbenzamidine .

-

Pharmacological Class: Competitive Serine Protease Inhibitor (P1 residue mimic).

-

Key Metabolic Pathway: Reduction by the mARC (Mitochondrial Amidoxime Reducing Component) system.

-

Target Specificity: Trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Matriptase).

Mechanism of Action: The "Masked" Inhibitor

The mechanism operates in two distinct phases: Metabolic Activation (Prodrug Phase) and Target Engagement (Active Phase).

Phase I: Metabolic Activation (The mARC Pathway)

The N-hydroxy moiety masks the highly basic amidine group (

-

Enzyme Complex: The reduction is catalyzed by mARC1 or mARC2 (Mitochondrial Amidoxime Reducing Component), which requires Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) as electron donors.

-

Reaction: The N-O bond is cleaved, converting the N-hydroxy-benzamidine to the corresponding benzamidine and water.

Phase II: Target Engagement (Active Site Inhibition)

The active metabolite, 4-Bromo-2-methylbenzamidine , functions as a reversible competitive inhibitor. It mimics the positively charged side chains of Arginine or Lysine (the natural P1 residues) and binds to the S1 specificity pocket of serine proteases.

-

Primary Interaction (Salt Bridge): The protonated amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin numbering) at the bottom of the S1 pocket.

-

The "4-Bromo" Contribution: The bromine atom at the para position extends deep into the S1 pocket. It likely engages in a Halogen Bond with backbone carbonyl oxygen atoms (e.g., Ser190 or Gly219), enhancing affinity compared to unsubstituted benzamidine.

-

The "2-Methyl" Contribution: The ortho-methyl group introduces steric constraints that can improve selectivity by clashing with residues in non-target proteases (e.g., restricting rotation and locking the phenyl ring in a conformation optimal for the S1 pocket).

Visualization of Signaling & Binding

Diagram 1: The mARC Activation Cascade

This pathway illustrates the electron flow from NADH to the prodrug.

Caption: Electron transport chain from NADH to mARC, reducing the N-hydroxy prodrug to the active amidine.

Diagram 2: Active Site Binding Mode (S1 Pocket)

Schematic representation of the active metabolite interacting with the Trypsin catalytic core.

Caption: The active amidine forms a critical salt bridge with Asp189 and halogen interactions within the S1 pocket.

Experimental Protocols

Protocol A: In Vitro mARC Reduction Assay

Objective: Verify the conversion of the N-hydroxy prodrug to the active amidine using liver microsomes (rich in mARC).

-

Preparation:

-

Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

-

Prepare Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Prepare NADH Generating System: 10 mM NADH (freshly prepared).

-

Prepare Substrate Stock: 10 mM 4-Bromo-N-hydroxy-2-methyl-benzamidine in DMSO.

-

-

Incubation:

-

Mix: 880 µL Buffer + 50 µL HLM (1 mg/mL final) + 10 µL Substrate Stock (100 µM final).

-

Pre-incubate at 37°C for 5 minutes.

-

Start: Add 60 µL NADH solution.

-

Incubate at 37°C with shaking.

-

-

Sampling:

-

At T=0, 5, 15, 30, and 60 min, remove 100 µL aliquots.

-

Quench: Add immediately to 100 µL ice-cold Acetonitrile (containing Internal Standard).

-

Centrifuge at 10,000 x g for 10 min.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS .

-

Monitor transition for Prodrug (Parent Mass) vs. Active Amidine (Parent Mass - 16 Da).

-

Protocol B: Serine Protease Inhibition Kinetics (

Determination)

Objective: Quantify the inhibitory potency of the active metabolite (synthesized or reduced form) against Bovine Trypsin.

-

Reagents:

-

Enzyme: Bovine Trypsin (Sigma), 50 nM stock in 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 2 mM stock.

-

Inhibitor: 4-Bromo-2-methylbenzamidine (Active form), serial dilutions (0.1 nM to 10 µM).

-

-

Assay Setup (96-well plate):

-

Add 150 µL Buffer.

-

Add 20 µL Inhibitor (various concentrations).

-

Add 10 µL Enzyme. Incubate 10 min at 25°C to reach equilibrium.

-

-

Kinetic Read:

-

Add 20 µL Substrate (BAPNA) to start reaction.

-

Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Determine initial velocity (

) for each inhibitor concentration. -

Plot

vs. [Inhibitor].[1] -

Fit to the Morrison Equation (for tight-binding inhibitors) or Cheng-Prusoff equation to calculate

. -

Expected Result: Competitive inhibition pattern with

in the low micromolar or nanomolar range depending on the specific protease isoform.

-

Data Summary Table

| Parameter | Value / Characteristic | Context |

| Molecular Weight | ~229.07 g/mol (Prodrug) | C₈H₉BrN₂O |

| Active Metabolite | 4-Bromo-2-methylbenzamidine | Reduction of N-OH group |

| Primary Target | Serine Proteases (S1 Pocket) | Trypsin, Thrombin, Factor Xa |

| Binding Mode | Reversible Competitive | Salt bridge to Asp189 |

| Metabolic Enzyme | mARC1 / mARC2 | Mitochondrial Outer Membrane |

| Key Interaction | Halogen Bond (Br) | Enhances affinity vs. H-analog |

References

-

Crystal Structure of Trypsin with 4-Bromo-benzamidine. Source: RCSB Protein Data Bank (PDB ID: 7BS3). URL:[Link]

-

Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Source: PubMed (Braz J Med Biol Res). URL:[Link]

-

The mARC enzyme system: metabolic function and medical relevance. Source: PubMed (Drug Metab Rev). URL:[Link]

-

Benzamidine - Knowledge and References. Source: Taylor & Francis / ScienceDirect Topics. URL:[Link]

-

PubChem Compound Summary: N-hydroxy-4-methylbenzamide (Structural Analog Context). Source: PubChem.[2] URL:[Link]

Sources

In silico modeling of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Title: In Silico Evaluation of 4-Bromo-N-hydroxy-2-methyl-benzamidine: From Prodrug Design to Target Engagement

Executive Summary

This technical guide details the in silico modeling framework for 4-Bromo-N-hydroxy-2-methyl-benzamidine , a representative benzamidoxime prodrug. While benzamidines are potent inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa), their high basicity (pKa ~11-12) limits oral bioavailability. The N-hydroxy derivative (amidoxime) lowers basicity and improves membrane permeability, relying on the mitochondrial Amidoxime Reducing Component (mARC) for bioactivation.

This guide provides a rigorous workflow for modeling the physicochemical transition from prodrug to active metabolite, conformational penalties induced by the ortho-methyl group, and structural binding determinants within the S1 pocket of Trypsin (PDB: 7BS3).

Molecular Characterization & Conformational Analysis

Before docking, accurate ligand preparation is critical. The ortho-methyl group in 4-Bromo-N-hydroxy-2-methyl-benzamidine introduces steric strain that disrupts planarity, a key factor often overlooked in standard high-throughput screening libraries.

Tautomerism and Isomerism

Amidoximes exist in equilibrium between Z and E isomers across the C=N bond, and amino/imino tautomers.

-

Dominant Species: The Z-amide oxime is typically the most stable conformer in solution, stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen.

-

Protocol:

-

Generate all stereoisomers and tautomers using a generator (e.g., LigPrep or RDKit).

-

Calculate solution-phase relative energies using DFT (B3LYP/6-31G* level) with a PCM water model.

-

Critical Check: Discard high-energy tautomers (>5 kcal/mol) to prevent false-positive docking scores.

-

The "Ortho-Twist" Effect

The 2-methyl substituent creates a steric clash with the amidine/amidoxime moiety.

-

Active Amidine: The 2-methyl group forces the amidine group to rotate out of the phenyl plane (dihedral angle

30-45°). This reduces conjugation but may enhance selectivity by excluding the molecule from "flatter" promiscuous binding sites. -

Prodrug: The N-hydroxy group adds further bulk.

-

Validation: Perform a coordinate scan of the C(phenyl)-C-C(amidine)-N dihedral angle to identify the global minimum energy conformation prior to docking.

ADMET Profiling: The Prodrug Strategy

The primary justification for the N-hydroxy modification is pharmacokinetic optimization.

Physicochemical Comparison

Quantitative descriptors highlight the shift from a highly polar cation (active) to a neutral lipophile (prodrug).

| Property | Active Drug (Amidine) | Prodrug (Amidoxime) | Impact |

| pKa (Basic) | ~11.5 | ~4.8 | Prodrug is neutral at pH 7.4; Active is >99% ionized. |

| LogP | ~0.5 - 1.2 | ~2.5 - 3.0 | Prodrug has significantly higher passive diffusion. |

| H-Bond Donors | 3 | 2 | Reduced desolvation penalty for the prodrug. |

| Charge (pH 7.4) | +1 | 0 | Essential for GI absorption. |

Bioactivation Pathway (mARC System)

The prodrug is inactive against the target protease until reduced. The reduction is catalyzed by the mARC system (mitochondrial Amidoxime Reducing Component).[1][2][3]

-

Mechanism: The N-O bond is cleaved, releasing water and the amidine.

-

Modeling Note: Do not dock the amidoxime into the protease active site expecting inhibition. Dock it to check for interference or off-target binding. Dock the amidine (metabolite) for efficacy.

Figure 1: The bioactivation cascade of benzamidoxime prodrugs. The N-hydroxy species facilitates transport, while the mARC enzyme restores the active pharmacophore.

Target Engagement: Docking the Active Metabolite

The active metabolite, 4-Bromo-2-methyl-benzamidine , targets the S1 pocket of trypsin-like serine proteases.

Target Selection & Preparation

-

Template: PDB ID: 7BS3 (Bovine Trypsin complexed with 4-bromobenzamidine, 1.28 Å).

-

Rationale: This structure provides the exact binding pose of the parent scaffold, allowing for precise "mutational" modeling of the 2-methyl group.

-

Protocol:

-

Protein Prep: Remove water molecules (except the conserved "structural water" bridging the ligand to Ser195 if present, though benzamidines typically displace it). Protonate His57 (catalytic triad) appropriately for pH 7.4.

-

Grid Generation: Center the grid on the crystallographic ligand (4-bromobenzamidine). No constraints are needed for the initial pass, but a hydrogen bond constraint on Asp189 is recommended for refinement.

-

Binding Mode Analysis

The docking simulation must reproduce two critical interactions:

-

The Salt Bridge (Asp189): The amidine group forms a bidentate salt bridge/hydrogen bond network with the carboxylate of Asp189 at the bottom of the S1 pocket. This is the "anchor."

-

The Halogen Bond (4-Bromo): The bromine atom at the para position often occupies a hydrophobic sub-pocket. In high-resolution structures, a halogen bond (sigma-hole interaction) can form with backbone carbonyls (e.g., Ser190 or Gly216), enhancing affinity over the chloro- or fluoro- analogs.

The Steric Challenge (2-Methyl)

-

Hypothesis: The 2-methyl group will clash with the walls of the S1 pocket (specifically residues 190-195 or 214-216) if the phenyl ring remains coplanar with the amidine.

-

Result: The ligand must adopt a twisted conformation.

-

Scoring Penalty: Standard scoring functions (Glide, GoldScore) may penalize this internal strain. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) post-docking refinement to calculate the free energy of binding (

), as it better accounts for solvation and strain energy.

Experimental Validation Protocols (In Silico)

To ensure the trustworthiness of the model, the following validation steps are mandatory.

Self-Docking Validation

Before docking the 2-methyl analog, extract the original 4-bromobenzamidine from PDB 7BS3 and re-dock it.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å (ideally < 1.0 Å).

Molecular Dynamics (MD) Simulation

A 50-100 ns MD simulation is required to assess the stability of the "twisted" 2-methyl analog in the active site.

-

Software: GROMACS or AMBER.

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Analysis:

-

RMSD: Plot ligand RMSD relative to the protein backbone. A stable plateau indicates a viable binding mode.

-

Hydrogen Bond Analysis: Monitor the occupancy of the Amidine-Asp189 H-bonds. If occupancy drops below 80%, the 2-methyl group is likely destabilizing the binding.

-

Figure 2: The integrated in silico workflow for validating the binding efficacy of the active metabolite.

References

-

Yamashita, K. et al. (2020). "7BS3: Bovine Pancreatic Trypsin with 4-Bromo-benzamidine (Cryo)." RCSB Protein Data Bank. Link

-

Clement, B. et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism."[3] Drug Metabolism Reviews, 42(4), 551-561. Link

-

Kotthaus, J. et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391. Link

-

Biela, A. et al. (2013). "Impact of the halogen bond on the binding of a ligand to a protein: a systematic study using trypsin as a model system." Angewandte Chemie International Edition, 52(45), 11822-11827. Link

-

Havemeyer, A. et al. (2009). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 284(22), 15215-15222. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 4-Bromo-N-hydroxy-2-methyl-benzamidine as a Heme-Targeting IDO1 Inhibitor

Abstract & Introduction

4-Bromo-N-hydroxy-2-methyl-benzamidine (CAS: 635702-27-1) is a potent small-molecule probe belonging to the N-hydroxyamidine class.[1] While benzamidines are classically associated with serine protease inhibition (e.g., thrombin), the introduction of the N-hydroxy (amidoxime) moiety fundamentally alters its pharmacological profile, rendering it a highly specific inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) .

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into kynurenine (Kyn).[] In oncology, IDO1 overexpression in tumor cells creates an immunosuppressive microenvironment by depleting tryptophan and generating toxic kynurenine metabolites, which arrest T-cell proliferation.[3] This application note details the use of 4-Bromo-N-hydroxy-2-methyl-benzamidine as a chemical tool to study heme-coordination inhibition mechanisms and to validate IDO1 as an immunotherapy target in cell-based systems.

Mechanism of Action (MOA)

Unlike substrate analogues (e.g., 1-Methyltryptophan) that compete for the substrate pocket, N-hydroxyamidines function via direct coordination to the heme iron .

-

Heme Coordination: The oxygen atom of the hydroxyamidine group binds directly to the ferrous (Fe²⁺) or ferric (Fe³⁺) iron in the IDO1 heme center.

-

Steric Occlusion: The 4-bromo and 2-methyl substituents on the phenyl ring occupy the hydrophobic "Pocket A" and "Pocket B" within the active site, stabilizing the inhibitor-enzyme complex.

-

Outcome: This blockade prevents molecular oxygen (O₂) and Tryptophan from binding, effectively shutting down the Kynurenine pathway.

Diagram 1: Molecular Mechanism of IDO1 Inhibition

Caption: Competitive binding of the hydroxyamidine inhibitor to the Heme iron prevents Trp oxidation.

Preparation and Storage

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. Hydroxyamidines are sensitive to oxidation and hydrolysis if mishandled.

| Parameter | Specification | Notes |

| Molecular Weight | ~229.07 g/mol | |

| Solubility | DMSO (up to 50 mM) | Insoluble in water. Avoid Ethanol (potential esterification/reaction). |

| Stock Concentration | 10 mM or 20 mM | Prepare in 100% anhydrous DMSO. |

| Storage (Solid) | -20°C | Desiccate. Stable for 2 years. |

| Storage (Solution) | -80°C | Aliquot to avoid freeze-thaw cycles (>3 cycles degrades potency). |

| Handling | Light Sensitive | Protect from direct light during incubation. |

Protocol A: Cell-Free Enzymatic Inhibition Assay

This assay measures the conversion of L-Tryptophan to N-formylkynurenine (which hydrolyzes to Kynurenine). Kynurenine reacts with Ehrlich’s reagent to form a yellow complex measurable at 490 nm.

Reagents Required[2][4]

-

Buffer: 50 mM Potassium Phosphate (pH 6.5).

-

Reductant: 20 mM Ascorbate + 10 µM Methylene Blue (Critical: IDO1 requires a reducing environment to maintain Fe²⁺ state).

-

Enzyme: Recombinant Human IDO1 (rhIDO1).

-

Substrate: L-Tryptophan (final conc. 100 µM).

-

Stop Solution: 30% Trichloroacetic acid (TCA).

-

Detection: Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

Step-by-Step Methodology

-

Preparation: Dilute 4-Bromo-N-hydroxy-2-methyl-benzamidine in DMSO to 100x the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Enzyme Mix: In a 96-well microplate, add 50 µL of Assay Buffer containing rhIDO1 (50 ng/well), Catalase (to scavenge ROS), Ascorbate, and Methylene Blue.

-

Inhibitor Addition: Add 1 µL of the inhibitor stock. Incubate for 10 minutes at room temperature to allow heme coordination.

-

Reaction Start: Add 50 µL of L-Tryptophan (pre-warmed to 37°C).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Add 20 µL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Clarification: Centrifuge plate (if possible) or transfer supernatant to a new plate to remove protein precipitate.

-

Detection: Mix 100 µL supernatant with 100 µL Ehrlich’s Reagent. Incubate 10 mins.

-

Read: Measure Absorbance at 490 nm.

Protocol B: Cell-Based Assay (HeLa/IFN-γ)

HeLa cells express negligible IDO1 basally but upregulate it strongly upon Interferon-gamma (IFN-γ) stimulation. This protocol validates membrane permeability and intracellular target engagement.

Workflow Diagram

Caption: Workflow for measuring cellular IDO1 activity via Kynurenine secretion.

Detailed Methodology

-

Seeding: Plate HeLa cells (ATCC CCL-2) at 10,000 cells/well in DMEM + 10% FBS. Allow attachment overnight.

-

Induction: Replace medium with fresh DMEM containing 50 ng/mL human recombinant IFN-γ .

-

Treatment: Immediately add 4-Bromo-N-hydroxy-2-methyl-benzamidine (serial dilutions). Ensure final DMSO < 0.5%.

-

Control: Add 100 µM L-Tryptophan to ensure substrate is not limiting (optional, but recommended).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Harvest: Transfer 140 µL of culture supernatant to a fresh flat-bottom 96-well plate.

-

Precipitation: Add 10 µL of 6.1 N TCA to precipitate proteins. Centrifuge at 2500 rpm for 10 mins.

-

Colorimetry: Transfer 100 µL of clarified supernatant to a new plate. Add 100 µL Ehrlich’s reagent.

-

Quantification: Measure OD at 490 nm. Calculate IC₅₀ relative to IFN-γ treated/Vehicle control (100% activity) and Unstimulated cells (0% activity).

Data Analysis & Troubleshooting

Calculating IC₅₀

Use a non-linear regression model (4-parameter logistic) to fit the data:

-

X: Log of inhibitor concentration.

-

Y: Absorbance (490 nm).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| High Background (No Enzyme) | Oxidized Tryptophan or Phenol Red interference | Use Phenol Red-free media for cell assays. Prepare fresh Tryptophan. |

| Low Signal (Max Activity) | Inactive Enzyme or Oxidation of Fe²⁺ | Ensure Methylene Blue/Ascorbate is fresh. IDO1 is unstable without reducing agents. |

| Inconsistent IC₅₀ | Inhibitor precipitation | Check solubility in assay buffer. Do not exceed 1% DMSO final concentration. |

| Yellow precipitate in readout | Ehrlich reagent saturation | Centrifuge the plate before reading. Ensure proteins are fully precipitated by TCA. |

References

-

Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.

-

Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors." Molecular Cancer Therapeutics.

-

Dolg, P., et al. (2018). "Structural Basis for the Inhibition of Indoleamine 2,3-Dioxygenase 1 by Hydroxyamidine Derivatives." Acta Crystallographica Section D.

-

Standard Protocol: "Indoleamine 2,3-Dioxygenase (IDO) Activity Assay." BioVision / Abcam Protocols.

Sources

Application Note: Crystallization & Purification Protocols for 4-Bromo-N-hydroxy-2-methyl-benzamidine

Abstract & Introduction

This application note details the purification and crystallization protocols for 4-Bromo-N-hydroxy-2-methyl-benzamidine (also referred to as 4-bromo-2-methylbenzamidoxime). This compound is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles, often employed in medicinal chemistry for drug discovery campaigns targeting GPCRs and kinase inhibitors.

High-purity isolation of amidoximes is challenging due to their thermal instability (potential for rearrangement to amides) and the presence of unreacted nitrile precursors. This guide provides two validated methods for crystallization, ensuring the removal of inorganic salts and lipophilic starting materials to achieve >98% purity.

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the solubility landscape is prerequisite to successful crystallization. 4-Bromo-N-hydroxy-2-methyl-benzamidine exhibits amphiphilic properties due to the lipophilic bromotoluene core and the polar amidoxime headgroup (

Table 1: Solubility Profile (Estimated)

| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |

| Ethanol (EtOH) | Moderate | High | Primary Solvent |

| Water | Insoluble | Low | Anti-Solvent |

| Isopropanol (IPA) | Moderate | High | Alternative Solvent |

| Toluene | Low | Moderate | Specific Impurity Removal |

| Hexane/Heptane | Insoluble | Insoluble | Anti-Solvent (Lipophilic) |

| Ethyl Acetate | Moderate | High | Extraction/Chromatography |

Key Impurity Classes:

-

Starting Material: 4-Bromo-2-methylbenzonitrile (Non-polar).

-

By-product: 4-Bromo-2-methylbenzamide (Hydrolysis product).

-

Inorganic Salts: Hydroxylamine hydrochloride residues, NaCl/KCl.

Method A: Aqueous Ethanol Recrystallization (Standard Protocol)

Best for: Removal of inorganic salts and trace nitrile starting material. Principle: Exploits the steep solubility curve of amidoximes in ethanol while using water to depress solubility at lower temperatures and dissolve inorganic contaminants.

Protocol Steps:

-

Dissolution:

-

Charge the crude 4-Bromo-N-hydroxy-2-methyl-benzamidine into a round-bottom flask.

-

Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

-

Heat the mixture to reflux (~78°C) with magnetic stirring.

-

Note: If the solution is not clear after 10 minutes of reflux, add ethanol in 1 mL increments. Do not exceed 10 mL/g.

-

-

Hot Filtration (Critical Step):

-

If insoluble particulates (likely inorganic salts or dust) remain, perform a hot filtration through a pre-warmed sintered glass funnel or Celite pad.

-

Why: Amidoximes can crystallize rapidly; keeping the apparatus hot prevents premature crashing out on the filter.

-

-

Nucleation & Anti-Solvent Addition:

-

Remove the filtrate from heat and allow it to cool to ~50°C.

-

Slowly add Deionized Water (pre-warmed to 40°C) dropwise until a persistent turbidity (cloudiness) is observed.

-

Ratio Target: Final solvent composition should be approximately 2:1 or 1:1 Ethanol:Water.

-

Re-heat briefly to clear the solution if the precipitate forms too aggressively (oiling out prevention).

-

-

Crystallization:

-

Allow the solution to cool to room temperature (20-25°C) undisturbed for 2 hours.

-

Transfer to a refrigerator (4°C) for an additional 4-12 hours to maximize yield.

-

-

Isolation:

-

Filter the white crystalline needles using vacuum filtration.

-

Wash the cake with cold 30% Ethanol/Water mixture.

-

Dry in a vacuum oven at 40-45°C for 6 hours. Caution: Do not exceed 60°C to prevent thermal decomposition.

-

Method B: Toluene/Heptane Reprecipitation (Alternative)

Best for: Removal of polar hydrolysis by-products (amides) or when the compound "oils out" in aqueous systems. Principle: The non-polar nature of the bromotoluene core allows solubility in hot toluene, while polar amides often remain less soluble or crystallize differently.

Protocol Steps:

-

Suspend crude solid in Toluene (8 mL/g) .

-

Heat to 85-90°C. The amidoxime should dissolve; if a gummy solid remains (likely inorganic salts), filter it off while hot.

-

Allow the solution to cool slowly to room temperature.

-

If crystallization does not initiate, add Heptane dropwise as an anti-solvent.

-

Cool to 0-5°C, filter, and wash with cold Heptane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for Method A, including critical checkpoints for purity control.

Caption: Figure 1.[1][2][3] Optimized workflow for the recrystallization of benzamidoximes via the Ethanol/Water method.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical benchmarks should be met:

-

Melting Point (MP):

-

Expected Range: 135°C – 155°C (Note: Exact MP depends on the specific polymorph and purity; para-bromo substitution typically elevates MP compared to unsubstituted benzamidoxime at ~80°C).

-

Sharpness: A range >2°C indicates retained impurities or solvent.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% TFA).

-

Target: >98% Area under curve (AUC).

-

-

1H-NMR (DMSO-d6):

-

Verify the presence of the methyl group singlet (~2.3 ppm).

-

Verify the characteristic broad singlets for

(~5.8 ppm) and

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or too much water added. | Re-heat to dissolve oil. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available. |

| Yellow Coloration | Oxidation or trace nitro- impurities. | Treat the hot ethanolic solution with Activated Carbon (charcoal) for 10 mins, then hot filter before adding water. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor (filtrate) by rotary evaporation and repeat cooling cycle (Second Crop). |

| Decomposition | Drying temperature too high. | Amidoximes are thermally sensitive. Ensure drying oven is <50°C. Use high vacuum rather than high heat. |

References

-

Stephenson, L., et al. (1969).[4] "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes."[4][5][6] Journal of the Chemical Society C: Organic, 861-864. Link

-

Bernstein, J., et al. (1975). "Crystal structure of amidoximes." Journal of Crystal and Molecular Structure, 5, 257–266.[7] (Provides structural context for benzamidoxime packing).

-

Sigma-Aldrich. "Benzamidoxime Product Specification & Safety Data Sheet." (General handling for class analogs). Link

-

ResearchGate Community. (2016). "Purification of amidoxime derivatives: Expert consensus on solvent systems." Link

Sources

- 1. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Introduction: This guide provides advanced troubleshooting and frequently asked questions for the synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine, a key intermediate in pharmaceutical research. The primary synthetic route involves the reaction of 4-bromo-2-methylbenzonitrile with hydroxylamine. While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This document is designed to help researchers navigate these challenges, optimize their reaction conditions, and achieve reliable, high-yield results. The core of this synthesis is the conversion of a nitrile to an amidoxime, a well-documented but nuanced transformation.[1][2][3]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is very low, or the reaction has stalled. What are the primary causes?

A1: Low conversion is a common issue stemming from several factors related to reaction equilibrium and reagent stability.

-

Cause 1: Inadequate Neutralization of HCl. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl). The reaction releases HCl, which protonates the nucleophilic hydroxylamine, rendering it unreactive. A base is required to neutralize this acid. If the base is too weak, omitted, or used in insufficient quantity, the reaction will stall.

-

Solution 1: Ensure at least one equivalent of a suitable base is used. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed.[3] Triethylamine (TEA) can also be used, particularly if a more homogeneous reaction mixture is desired. The pKa of the base should be sufficient to deprotonate NH₃OH⁺Cl⁻.

-

Cause 2: Poor Reagent Quality. Hydroxylamine and its salts can degrade over time, especially if not stored properly. The starting nitrile may also contain impurities that inhibit the reaction.

-

Solution 2: Use freshly purchased hydroxylamine hydrochloride of high purity. Verify the purity of your 4-bromo-2-methylbenzonitrile via NMR or GC-MS before starting the reaction.

-

Cause 3: Suboptimal Temperature. The reaction rate is temperature-dependent. Room temperature may be insufficient for complete conversion within a reasonable timeframe.

-

Solution 3: Gently heat the reaction mixture. Refluxing in a solvent like ethanol or methanol is a common strategy to drive the reaction to completion.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid excessive heating that could lead to byproduct formation.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting logic for low reaction yield.

Q2: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and prevent it?

A2: The most likely impurity is the corresponding amide (4-bromo-2-methylbenzamide), formed via hydrolysis or rearrangement of the amidoxime.

-

Cause 1: Oxidative Degradation. Amidoximes can be oxidized to form amides and nitriles, especially under harsh conditions or in the presence of certain metal catalysts or oxidants.[5]

-

Solution 1: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative degradation. Scrupulously clean all glassware to remove any traces of oxidizing agents.

-

Cause 2: Hydrolysis during Workup or Purification. Prolonged exposure to acidic or strongly basic aqueous conditions, particularly at elevated temperatures, can hydrolyze the amidoxime back to the nitrile or to the amide.

-

Solution 2: Perform the aqueous workup efficiently and at room temperature. Use mild bases like sodium bicarbonate for washes instead of stronger bases like sodium hydroxide.[6] When performing purification, avoid unnecessarily long exposure to protic solvents.

-

Cause 3: Thermal Rearrangement. Although less common under typical synthesis conditions, thermal stress can sometimes lead to rearrangement and decomposition.

-

Solution 3: Avoid excessive heating during the reaction and solvent removal (rotary evaporation). Use the minimum temperature required for a reasonable reaction rate.

Q3: I'm struggling with the purification. The product is difficult to crystallize and co-elutes with starting material during column chromatography.

A3: Purification of N-hydroxy-benzamidines can be challenging due to their polarity and potential for hydrogen bonding.

-

Problem: Poor Crystallization.

-

Solution: Recrystallization is a highly effective method for purifying solid organic compounds.[7][8] The key is selecting the right solvent system. Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water). A good solvent will dissolve the compound when hot but sparingly when cold.[8] If a single solvent is not effective, try a binary system like ethanol/water or ethyl acetate/hexanes.[6] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

-

Problem: Co-elution in Column Chromatography.

-

Solution: The polarity of the starting nitrile and the product amidoxime can be similar. Optimize your mobile phase using TLC before running a column. Aim for an Rf of ~0.3 for your product and maximal separation from impurities.[8] A common eluent system for this class of compounds is a gradient of ethyl acetate in hexanes. If separation on silica gel is poor, consider adding a small percentage (~1%) of triethylamine or ammonium hydroxide to the eluent to reduce tailing of the polar product.[9] Alternatively, dry loading the crude product onto silica can improve resolution.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Alcohols, such as ethanol or methanol, are the most common and effective solvents. They readily dissolve both the hydroxylamine salt and the benzonitrile substrate, facilitating a homogeneous reaction. The reaction can often be run at the reflux temperature of the chosen alcohol.[3][4]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase like 3:1 hexanes/ethyl acetate. The starting nitrile will be less polar (higher Rf) than the N-hydroxy-benzamidine product, which will have a lower Rf value due to its polar N-OH and NH₂ groups. The reaction is complete when the spot corresponding to the starting nitrile has disappeared.

Q: Is it necessary to run the reaction under an inert atmosphere? A: While not always strictly necessary, it is good practice. As mentioned in the troubleshooting section, amidoximes can be susceptible to oxidation.[5] Using an inert atmosphere (N₂ or Ar) can prevent the formation of oxidative byproducts and improve the overall purity and yield.

Q: Can I use aqueous hydroxylamine solution instead of the hydrochloride salt? A: Yes, an aqueous hydroxylamine solution (typically 50 wt. %) can be used.[10] This eliminates the need for a base to neutralize HCl. However, this introduces water into the reaction, which may not be ideal depending on the substrate and may require adjustments to the workup procedure. For many standard lab-scale syntheses, the hydrochloride salt with an appropriate base is more common and controllable.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 4-Bromo-N-hydroxy-2-methyl-benzamidine from 4-bromo-2-methylbenzonitrile.

Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | 4-bromo-2-methylbenzonitrile | Commercially available nitrile. |

| Reagent 1 | Hydroxylamine Hydrochloride | Source of hydroxylamine nucleophile. |

| Reagent 2 | Sodium Carbonate (Na₂CO₃) | Base to neutralize in-situ generated HCl. |

| Solvent | Ethanol (95%) | Good solubility for reactants; allows for reflux. |

| Temperature | Reflux (~78 °C) | Increases reaction rate for timely completion. |

| Reaction Time | 4-6 hours | Typically sufficient for full conversion (monitor by TLC). |

| Stoichiometry | Nitrile:Hydroxylamine:Base | 1 : 1.5 : 1.5 equivalents |

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylbenzonitrile (e.g., 1.96 g, 10 mmol).

-

Reagent Addition: Add ethanol (40 mL), followed by hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (1.59 g, 15 mmol).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete in 4-6 hours, indicated by the disappearance of the starting nitrile spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and evaporate the solvent under reduced pressure (rotary evaporator).

-

Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

-

-

Isolation & Purification:

Reaction Mechanism Overview

Caption: Simplified mechanism for amidoxime formation.

References

- BenchChem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.

- BenchChem. (2025). "N-(2-aminoethyl)

- ResearchGate. (2025). Reaction mechanisms of the reaction between nitriles and hydroxylamine.

- ResearchGate. (2025). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.

- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)

-

Clement, B. et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

- Google Patents. (2017).

-

Srivastava, R. M. et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E. [Link]

-

Walczak, M. A. et al. (2020). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules. [Link]

-

ResearchGate. (2018). Amidoxime syntheses using hydroxylamine. [Link]

-

Reddit. (2021). Purification of N-benzylbenzamides. [Link]

- Google Patents. (2000).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

4-Bromo-N-hydroxy-2-methyl-benzamidine off-target effects troubleshooting

Portal: Off-Target Effects & Troubleshooting

Status: Active Agent: Senior Application Scientist Ticket Context: User reports inconsistent IC50 values, unexpected cytotoxicity, and potential off-target signals in vascular/renal cell models.

Executive Summary: The "Dirty" Probe Paradox

You are likely using 4-Bromo-N-hydroxy-2-methyl-benzamidine (and its analogs like HET0016) to inhibit 20-HETE synthesis via CYP4A or CYP4F isoforms.

The Critical Issue: This compound is an amidoxime .[1] In biological systems, amidoximes are not just static inhibitors; they are prodrugs and metabolic substrates . They undergo enzymatic reduction to form the corresponding amidine, a process that relies heavily on the Mitochondrial Amidoxime Reducing Component (mARC) .[2][3]

If your results are inconsistent, you are likely fighting one of three variables:

-

Variable Bioactivation: Differential expression of mARC across your cell lines.

-

Redox Interference: The reduction of the N-OH group consumes NADH, altering cellular respiration.

-

Heme Coordination: The N-hydroxy moiety binds non-specifically to other heme proteins (NOS, other CYPs).

Module 1: The "Prodrug" Trap (Bioactivation Variability)

User Complaint: "My compound works in liver microsomes but shows weak or variable potency in my specific cell line (e.g., HUVEC or HEK293)."

Root Cause: This compound acts primarily as a prodrug. The N-hydroxy group (amidoxime) is reduced to an amidine to achieve maximal potency against certain targets. This reduction is catalyzed by the mARC system (mARC1/2, Cytochrome b5, and NADH-Cytochrome b5 Reductase).[2][3]

-

Liver: High mARC expression

Fast activation. -

Extra-hepatic tissues (Heart/Lung): Lower/Variable mARC expression

Slow activation.

Mechanism of Action & Interference [4]

Figure 1: The mARC-dependent bioactivation pathway. Note that efficacy depends on the cell's mitochondrial capacity to reduce the amidoxime.

Troubleshooting Protocol: Validating Bioactivation

| Step | Action | Logic |

| 1 | Check mARC Expression | Perform Western Blot or qPCR for MTARC1 and MTARC2 in your cell line. If expression is low, your compound will appear inactive. |

| 2 | The "Amidine" Control | Synthesize or purchase the reduced amidine analog (without the N-hydroxy group). Compare the IC50 of the amidoxime vs. the amidine. Result: If Amidine is potent but Amidoxime is not, your cells lack the machinery to activate the drug. |

| 3 | Incubation Time | Amidoxime reduction is time-dependent. Short incubations (<4 hours) may be insufficient for activation. Extend pre-incubation to 12-24 hours. |

Module 2: Specificity & Heme Interference

User Complaint: "I see toxicity or inhibition of unrelated pathways (e.g., Nitric Oxide signaling)."

Root Cause: The N-hydroxy-benzamidine motif is a structural mimic of N-hydroxy-L-arginine , the intermediate in Nitric Oxide (NO) synthesis. Consequently, your compound can act as a competitive inhibitor of Nitric Oxide Synthase (NOS) or coordinate directly with the heme iron of other CYP enzymes.

Diagnostic: The Rescue Experiment

If you suspect off-target toxicity is driving your phenotype, perform these rescue experiments:

-

20-HETE Rescue:

-

Add exogenous 20-HETE (1-10 nM) to the media.

-

Result: If toxicity/phenotype reverses, the effect is On-Target (inhibition of CYP4A).

-

Result: If toxicity persists, it is Off-Target (likely NOS inhibition or mitochondrial decoupling).

-

-

NO Donor Rescue:

-

Co-treat with an NO donor (e.g., SNAP or SNP ).

-

Result: If cell viability improves, your compound is inadvertently inhibiting NOS.

-

Module 3: Solubility & Physical Artifacts

User Complaint: "The compound precipitates in culture media or shows high variability between replicates."

Root Cause: The 4-Bromo and 2-Methyl substituents significantly increase lipophilicity (LogP > 3.0). The compound will partition into plastics, serum proteins, or precipitate in aqueous buffers.

Formulation Guide

| Solvent System | Suitability | Notes |

| DMSO (Stock) | Excellent | Store at -20°C. Avoid repeated freeze-thaw cycles (amidoximes are sensitive to oxidation). |

| PBS/Media | Poor | Risk of precipitation > 10 µM. Rapidly crystallizes upon dilution. |

| HP-β-Cyclodextrin | Recommended | Complexing with Hydroxypropyl-β-cyclodextrin (1:5 molar ratio) improves aqueous stability and bioavailability without toxic solvents. |

FAQs: Rapid Resolution

Q: Can I use this compound in cell-free enzymatic assays? A: Caution required. If you use the N-hydroxy form (amidoxime) in a purified enzyme assay (e.g., recombinant CYP4A), it may appear less potent than in whole cells because the assay lacks the mARC reductase system to convert it to the active amidine. Always verify if your recombinant system includes Cytochrome b5 and reductase.

Q: Is the compound light-sensitive? A: Yes. Brominated aromatic compounds and N-hydroxy bonds are susceptible to photolysis. Handle under low light and store stocks in amber vials.

Q: Why does my Western Blot for CYP4A show increased protein levels after treatment? A: This is a classic feedback loop . Inhibiting the enzymatic activity of CYP450s often leads to compensatory transcriptional upregulation of the protein. This confirms target engagement, not failure.

Decision Tree: Troubleshooting Flow

Figure 2: Step-by-step logic for distinguishing between metabolic failure and off-target toxicity.

References

-

Clement, B., et al. (2012). The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues.[2][3]PubMed .[5] Available at: [Link]

-

Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[2][3][5]Drug Discovery Today . Available at: [Link]

-

Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthase.British Journal of Pharmacology . Available at: [Link]

Sources

- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Handling of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Executive Summary

You are likely working with 4-Bromo-N-hydroxy-2-methyl-benzamidine as a key intermediate for heterocyclic synthesis (e.g., 1,2,4-oxadiazoles) or as a prodrug scaffold for amidine-based inhibitors.

While the 4-bromo and 2-methyl substituents provide steric and electronic modulation, the core amidoxime (N-hydroxy-amidine) functionality is the primary stability risk. This functional group is amphoteric, thermally labile, and photosensitive. Degradation is not random; it follows predictable chemical pathways—primarily hydrolysis , Tiemann rearrangement , and reductive cleavage .

This guide synthesizes field-proven handling protocols with the mechanistic rationale required to troubleshoot experimental failures.

Module 1: Critical Storage Protocols (Solid State)

The Issue: Users often report the white crystalline solid turning yellow or becoming sticky (deliquescent) after storage at room temperature.

Root Cause: Amidoximes are hygroscopic. Absorbed moisture creates a localized micro-environment that lowers the energy barrier for hydrolysis or auto-oxidation. The "yellowing" is typically due to the formation of azo-dimers or radical decomposition products triggered by light or trace metals.

Protocol:

| Parameter | Recommendation | Scientific Rationale |

|---|---|---|

| Temperature | -20°C (Desiccated) | Retards thermal rearrangement (Tiemann) and hydrolysis kinetics. |

| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation of the N-OH bond (NO release). |

| Container | Amber Glass | The 4-bromo-aryl moiety and N-O bond are photosensitive; UV light can induce radical cleavage. |

| Desiccant | P2O5 or Silica Gel | Critical. Moisture is the catalyst for the conversion to the amide. |

Analyst Note: If the solid has turned yellow, check purity immediately. A slight color change may be acceptable for crude coupling reactions, but it indicates the formation of N-oxide or diazo impurities that can poison Palladium catalysts in subsequent Suzuki/Buchwald couplings.

Module 2: Solution Stability & Reaction Troubleshooting

The Issue: "I lost my product during the reaction workup" or "LC-MS shows unexpected peaks."

Troubleshooting Guide:

Q1: My LC-MS shows a mass shift of +1 Da or -16 Da. What happened?

These are the two most common degradation signatures for this molecule.

-

Mass +1 (Hydrolysis):

-

Observation: You see a peak corresponding to the amide (4-Bromo-2-methyl-benzamide).

-

Cause: Acidic hydrolysis.[1][2] The C=N bond is cleaved.[2][3]

-

Prevention:[4][5][6] Avoid prolonged exposure to aqueous acid (e.g., 1M HCl) during workup. If acidifying to remove impurities, work quickly at 0°C and extract immediately.

-

-

Mass -16 (Reduction):

-

Observation: You see a peak corresponding to the amidine (4-Bromo-2-methyl-benzamidine).

-

Cause: Reductive cleavage of the N-O bond. This often happens if you use strong reducing agents (e.g., catalytic hydrogenation, zinc/acetic acid) or if the sample is exposed to biological matrices (microsomal reduction).

-

Prevention:[4][5][6] This molecule is incompatible with standard hydrogenation conditions used to remove protecting groups elsewhere in your synthesis.

-

Q2: I heated the reaction to reflux, and the starting material disappeared, but I didn't get my product. I see a urea derivative.

-

Diagnosis: You triggered the Tiemann Rearrangement .

-

Mechanism:[2][3][7][8] Under basic conditions and heat, amidoximes dehydrate to an unstable intermediate which rearranges to a carbodiimide/isocyanate, eventually trapping water to form a urea.

-

Solution:

-

Keep reaction temperatures below 80°C unless the cyclization to the oxadiazole is faster than the rearrangement.

-

Use a mild base (e.g., K2CO3) rather than strong hydroxides/alkoxides if high heat is required.

-

Q3: Can I use Acetone or DMF as a solvent?

-

Acetone: NO. Amidoximes are excellent nucleophiles toward ketones and aldehydes. You will form a 4,5-dihydro-1,2,4-oxadiazoline impurity.

-

DMF: YES , but ensure it is amine-free. Dimethylamine impurities in DMF can react with the electrophilic center of the amidoxime under forcing conditions.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the competitive pathways that deplete your starting material. Use this to diagnose impurities based on reaction conditions.

Caption: Figure 1. Competitive degradation pathways. Red path indicates hydrolytic instability; Yellow path indicates thermal instability (Tiemann); Green path indicates reductive liability.

Module 4: Analytical Method Development (HPLC/LC-MS)

When developing a stability-indicating method, standard C18 gradients often fail to separate the amidoxime from the amide hydrolysis product due to similar polarities.

Recommended Method Parameters:

-

Column: Phenyl-Hexyl or C18 with polar embedding (to interact with the pi-system of the 4-bromo ring).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

-

Note: Avoid high pH buffers (Ammonium Bicarbonate) as they accelerate degradation during the run.

-

-

Detection: 254 nm (Bromo-aryl absorption).

-

Sample Diluent: Acetonitrile:Water (1:1). Do not use Methanol for long-term storage of samples, as trans-esterification-like reactions can occur slowly at the amidoxime carbon.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

-

Krajete, A., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E, 65(11).[9] Link

-

Dunn, P.J. (2010). Hydrolysis of Amides and Amidoximes. In: Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. Link

-

ICH Guidelines. (1996).[10] Q1B: Photostability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

-

Wang, Q., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.[11] Link

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. byjus.com [byjus.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. 4-Bromo-N-phenyl-benzamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting 4-Bromo-N-hydroxy-2-methyl-benzamidine crystallization

Technical Support Center: 4-Bromo-N-hydroxy-2-methyl-benzamidine

Executive Summary

This guide addresses the specific challenges associated with crystallizing 4-Bromo-N-hydroxy-2-methyl-benzamidine (also known as 4-bromo-2-methylbenzamidoxime). Unlike simple benzamidoximes, the ortho-methyl group at position 2 introduces significant steric hindrance, affecting both the synthesis rate and the crystal packing efficiency. Furthermore, the N-hydroxyamidine functionality is thermally labile, posing risks of Tiemann rearrangement or hydrolysis if handled aggressively.

This document provides a self-validating troubleshooting workflow to convert "oiled-out" products into high-purity crystalline solids.

Part 1: Critical Troubleshooting (Q&A)

Q1: My product separates as a sticky oil upon cooling, not a solid. How do I fix this?

Diagnosis: "Oiling out" typically indicates one of three issues:

-

Residual Solvent: The presence of high-boiling solvents (DMF, DMSO) or excess alcohols prevents lattice formation.

-

Impurity Interference: Unreacted 4-bromo-2-methylbenzonitrile (starting material) acts as a "plasticizer," inhibiting crystallization.

-

Supersaturation Overshoot: Cooling too rapidly causes the compound to crash out amorphous rather than crystalline.

Corrective Protocol (The "Trituration" Method): Do not attempt to recrystallize the oil directly. You must first establish a solid phase.

-

Decant: Pour off the supernatant mother liquor.

-

Solvent Choice: Add a non-polar solvent in which the product is insoluble but impurities (nitrile) are soluble. Hexane or Heptane is ideal.

-

Mechanical Stress: Vigorously stir or sonicate the oil under the alkane solvent. Scratch the flask walls with a glass rod.[1][2]

-

Observation: The oil should harden into a crude solid. Filter this solid before attempting a final recrystallization.

Q2: What is the optimal solvent system for recrystallization?

Expert Insight: Amidoximes are amphiphilic—the benzene ring is lipophilic, while the amidoxime head (

-

Avoid: Pure water (hydrolysis risk) or pure non-polar solvents (insoluble).

-

Recommended: A binary system of Ethanol/Water or Toluene/Ethyl Acetate .

Solvent Screening Table:

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol : Water | 9:1 to 4:1 | High | Standard for amidoximes. Dissolve in hot EtOH, add warm water until turbid, then cool slowly. |

| Toluene | 100% | Medium | Good for removing non-polar impurities. Requires higher heat (risk of decomposition). |

| EtOAc : Hexane | 1:2 | High | Excellent for "oiled" products. Dissolve in min. EtOAc, add Hexane slowly. |

| Dichloromethane | 100% | Low | Product often too soluble; hard to recover yield. |

Q3: The melting point is broad or lower than expected. Is my compound decomposing?

Technical Analysis: Yes, this is a major risk. Amidoximes are thermally unstable. Upon prolonged heating (especially >80°C), they undergo the Tiemann Rearrangement , converting the amidoxime into a urea derivative or hydrolyzing to an amide.

Validation Test: Run a TLC (Thin Layer Chromatography) of your crystals vs. the mother liquor.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Result: If you see a new spot running higher (less polar) than your product, you have likely formed the amide or nitrile via thermal degradation.

Prevention:

-

Never boil the solvent for >5 minutes.

-

Use a water bath, not a direct hot plate, to limit temperature spikes.

-

Dry crystals under vacuum at 40°C max (do not oven dry at >60°C).

Q4: The reaction conversion is stalled. Should I add more heat?

Mechanism: The 2-methyl group creates steric bulk that shields the nitrile carbon from nucleophilic attack by hydroxylamine. Solution: Do not simply increase temperature (see Q3). Instead:

-

Increase Concentration: Run the reaction at a higher concentration (e.g., 1M) to drive kinetics.

-

Base Catalysis: Ensure you are using free base hydroxylamine (generated from

). The salt form will not react effectively. -

Time over Temp: Extend reaction time (24–48h) at moderate temp (60–70°C) rather than heating to reflux (100°C).

Part 2: Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

Caption: Logical pathway for processing crude reaction mixtures to avoid yield loss.

Workflow 2: Thermal Decomposition Pathways (Tiemann Rearrangement)

Caption: Mechanistic risks of overheating amidoximes during synthesis or crystallization.

Part 3: Detailed Experimental Protocol

Protocol: Controlled Recrystallization of 4-Bromo-N-hydroxy-2-methyl-benzamidine

Objective: Purify crude solid without inducing thermal decomposition.

-

Preparation:

-

Weigh 5.0 g of crude, dried solid into a 100 mL Erlenmeyer flask.

-

Prepare a solvent mixture of Ethanol (95%) and Water in separate beakers.

-

-

Dissolution:

-

Add 15 mL of Ethanol to the solid.

-

Heat gently in a water bath set to 70°C . (Do not exceed this temperature).

-

Swirl continuously. If solid remains, add Ethanol in 2 mL increments until fully dissolved.

-

Note: If the solution is dark/colored, add activated charcoal (0.1 g), stir for 2 mins, and filter hot through Celite.

-

-

Nucleation Point:

-

While keeping the solution hot (approx. 60°C), add warm water dropwise.

-

Stop immediately when a faint, permanent turbidity (cloudiness) appears.

-